![molecular formula C25H28ClNO6S B8516896 Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate](/img/structure/B8516896.png)
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a morpholin-4-ylsulfonyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4-chloro-2-{[2-methyl-5-(morpholin-4-ylsulfonyl)phenyl]ethynyl}phenoxy)acetate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl(4-chloro-2-{[2-methyl-5-(morpholin-4-ylsulfonyl)phenyl]ethynyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Uniqueness
Tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate is unique due to the presence of the morpholin-4-ylsulfonyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C25H28ClNO6S |
|---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-chloro-2-[2-(2-methyl-5-morpholin-4-ylsulfonylphenyl)ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C25H28ClNO6S/c1-18-5-9-22(34(29,30)27-11-13-31-14-12-27)16-19(18)6-7-20-15-21(26)8-10-23(20)32-17-24(28)33-25(2,3)4/h5,8-10,15-16H,11-14,17H2,1-4H3 |
Clave InChI |
GHTXUMNMALCXEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C#CC3=C(C=CC(=C3)Cl)OCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

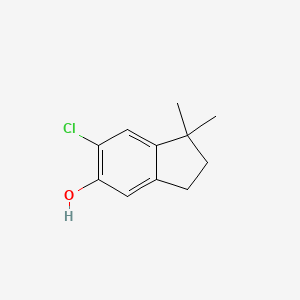
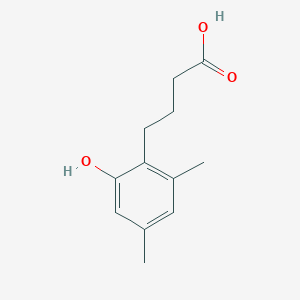
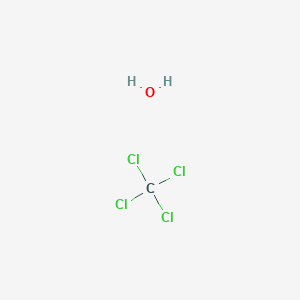


![[6-(Hydroxymethyl)dithiin-3-yl]methanol](/img/structure/B8516843.png)
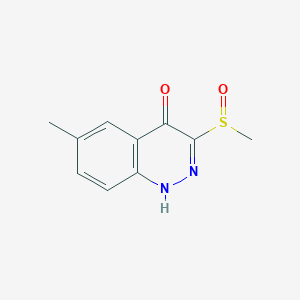
![N-[2-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B8516864.png)
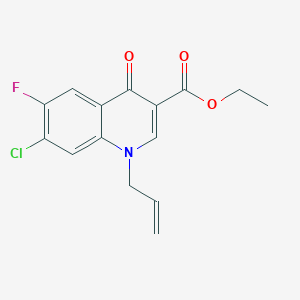

![[(Thiophen-2-ylmethyl)-amino]-acetic acid tert-butyl ester](/img/structure/B8516876.png)


